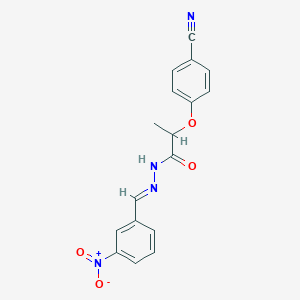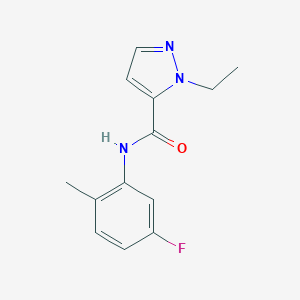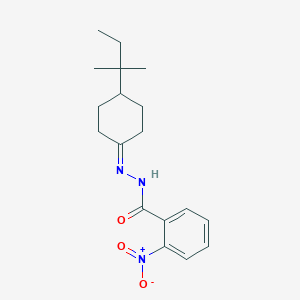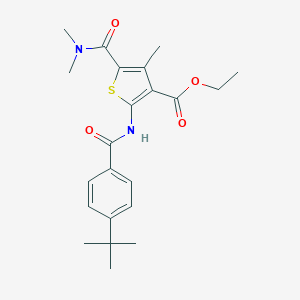![molecular formula C16H12Br2N4O2 B450981 N'-(3-bromobenzylidene)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B450981.png)
N'-(3-bromobenzylidene)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide typically involves the condensation of 3-bromobenzaldehyde with 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine
- 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles
Uniqueness
N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is unique due to its specific substitution pattern and the presence of both bromine and pyrazole moieties.
Eigenschaften
Molekularformel |
C16H12Br2N4O2 |
|---|---|
Molekulargewicht |
452.1g/mol |
IUPAC-Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-5-[(4-bromopyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H12Br2N4O2/c17-12-3-1-2-11(6-12)7-19-21-16(23)15-5-4-14(24-15)10-22-9-13(18)8-20-22/h1-9H,10H2,(H,21,23)/b19-7- |
InChI-Schlüssel |
XWEBCWAZGLYOIK-GXHLCREISA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Br)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-methyl-2-[(3-pyridinylcarbonyl)amino]-5-(4-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B450898.png)
![5-chloro-N-{4-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450901.png)



![N-benzyl-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B450907.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B450908.png)

![N-[3-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-phenoxyacetamide](/img/structure/B450911.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B450913.png)
![N-{3-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}-2-methylpropanamide](/img/structure/B450915.png)

![Isopropyl 4-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450917.png)

